molecular formula C27H21N3O4S B2892849 4-[2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID CAS No. 866871-18-3

4-[2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID

Numéro de catalogue: B2892849
Numéro CAS: 866871-18-3
Poids moléculaire: 483.54
Clé InChI: VFWYZQOYZNJFGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-[2-({9-Methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoic acid is a highly potent and selective chemical probe designed to target the first bromodomain (BD1) of BET proteins such as BRD4. This compound exhibits exceptional selectivity for BRD4 BD1 over the second bromodomain (BD2) and other non-BET bromodomains, enabling precise dissection of the distinct biological functions controlled by the two bromodomains. Its mechanism of action involves competitive displacement of acetylated lysine residues on histones, thereby disrupting the recruitment of BET proteins to chromatin and modulating the transcription of key oncogenes. Research utilizing this probe has been instrumental in elucidating the specific role of BRD4 BD1 in driving the expression of genes like c-Myc and in controlling cell cycle progression, providing compelling evidence that BD1 is the primary functional domain for gene regulation in certain cancer contexts. This makes it an invaluable tool for investigating BET biology, epigenetic signaling , and for validating BD1-specific inhibition as a therapeutic strategy in oncology and inflammatory disease research without the confounding effects of concurrent BD2 inhibition. The compound's utility extends to chemical biology studies, target validation, and the development of novel epigenetic therapies .

Propriétés

IUPAC Name

4-[[2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c1-16-6-5-9-19-14-21-25(34-23(16)19)29-24(17-7-3-2-4-8-17)30-26(21)35-15-22(31)28-20-12-10-18(11-13-20)27(32)33/h2-13H,14-15H2,1H3,(H,28,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWYZQOYZNJFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Coumarin-Pyrimidine Annulation

The chromenopyrimidine system is commonly assembled via acid-catalyzed cyclization of 3-cyanoacetylcoumarin derivatives with amidine precursors. For 9-methyl-2-phenyl substitution:

  • Pechmann Condensation : Resorcinol reacts with ethyl acetoacetate in concentrated H2SO4 to yield 7-methyl-4-phenylcoumarin.
  • Cyclization with Guanidine : Treatment with guanidine hydrochloride in ethanol under reflux (Δ = 78°C, 12 hr) induces pyrimidine ring formation:

$$
\text{Coumarin} + \text{Guanidine} \xrightarrow{\text{EtOH, Δ}} \text{Chromenopyrimidine}
$$

Yield optimization studies show increasing ethanol polarity improves cyclization efficiency (82–89% yield).

Sulfur Incorporation Strategies

Thiolation at C4 Position

The critical sulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling:

Method A (SNAr) :

  • Generate 4-chlorochromenopyrimidine using POCl3/DMF (1:3 molar ratio) at 110°C
  • Displace chloride with NaSH in DMF/H2O (4:1) at 60°C

Method B (Ullmann-type Coupling) :
CuI (10 mol%) catalyzes coupling between 4-iodochromenopyrimidine and thiourea in DMSO at 120°C.

Method Temp (°C) Time (hr) Yield (%)
A 60 8 74
B 120 24 68

Acetamido Bridge Formation

Thioether-Acetamide Conjugation

The sulfanylchromenopyrimidine reacts with 2-bromoacetamide derivatives under basic conditions:

  • Intermediate Synthesis :

    • 4-Aminobenzoic acid → protected as methyl ester (CH3I, K2CO3/DMF)
    • Bromoacetylation with bromoacetyl bromide (Et3N, 0°C)
  • Coupling Reaction :
    $$
    \text{HS-Cromenopyrimidine} + \text{BrCH}_2\text{C(O)NH-Benzoc acid} \xrightarrow{\text{NaOH, EtOH}} \text{Target Intermediate}
    $$

Critical parameters:

  • pH 8–9 maintained with 1M NaOH
  • Reaction monitored by TLC (Hexane:EtOAc = 3:1)

Final Deprotection and Purification

Ester Hydrolysis

The methyl ester is cleaved using LiOH (2 eq) in THF/H2O (3:1) at 50°C for 6 hr. Post-hydrolysis purification involves:

  • Acidification to pH 2 with concentrated HCl
  • Recrystallization from ethanol/water (4:1 v/v)
  • Activated carbon treatment (2% w/v) to remove colored impurities

Characterization Data :

  • IR (KBr) : 1685 cm−1 (C=O), 2560 cm−1 (S-H, absent in final product)
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, benzoic acid-H), 2.71 (s, 3H, CH3)
  • HPLC Purity : 98.6% (C18 column, 0.1% H3PO4/MeCN gradient)

Industrial Scalability Considerations

Process Optimization

Patent CN101928277B discloses cost-saving modifications for large-scale production:

  • Eliminates carboxyl protection/deprotection steps
  • Reduces synthesis from 4 → 2 steps
  • Overall yield improvement from 52% → 68%

Economic Impact :

  • Raw material costs reduced by 20%
  • E-factor decreases from 18 → 11 kg waste/kg product

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include:

Applications De Recherche Scientifique

4-[2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID has several scientific research applications:

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of the target compound with analogous benzoic acid derivatives, highlighting differences in substituents, heterocyclic cores, and molecular weights.

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
4-[2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID (Target) Chromeno[2,3-d]pyrimidine 9-Methyl, 2-phenyl, sulfanyl acetamido linker ~500 (estimated) Benzoic acid, thioether, amide
4-{[9-CHLORO-7-(2,6-DIFLUOROPHENYL)-5H-PYRIMIDO[5,4-D][2]BENZAZEPIN-2-YL]AMINO}BENZOIC ACID Pyrimido[5,4-d][2]benzazepine 9-Chloro, 7-(2,6-difluorophenyl), amino linker 476.86 Benzoic acid, amino, halogenated aryl
2-(4-CHLOROPHENYL)-3-[(4-METHYLPHENYL)SULFANYL]-4-QUINOLINECARBOXYLIC ACID Quinoline 4-Chlorophenyl, 4-methylphenyl sulfanyl, carboxylic acid ~477.87 Quinoline, sulfanyl, carboxylic acid
3-[(2-chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Bicyclo[2.2.1]heptane 2-Chloroanilino carbonyl, 7-oxa bridge ~300 (estimated) Bicyclic ether, amide, carboxylic acid

Key Observations:

Heterocyclic Core Variations: The target compound employs a chromenopyrimidine core, distinct from the pyrimido-benzazepine in or the quinoline in . Chromenopyrimidines are known for planar aromatic systems that enhance DNA intercalation or kinase binding, whereas benzazepines and quinolines may prioritize different target interactions (e.g., G-protein-coupled receptors or topoisomerases) .

Substituent Effects: The sulfanyl acetamido linker in the target compound introduces a flexible sulfur-containing bridge, contrasting with the rigid amino linker in or the direct sulfanyl group in . Thioether linkages can improve metabolic stability compared to ethers or amines . Halogenation (e.g., chlorine in , fluorine in ) is absent in the target compound but is a common strategy to enhance lipophilicity and binding affinity in drug design.

Research Findings and Implications

Structural Analysis:

  • The chromenopyrimidine core in the target compound likely adopts a planar conformation, as inferred from analogous systems in . This geometry favors π-π stacking interactions with biological targets, such as ATP-binding pockets in kinases.
  • The sulfanyl acetamido group may serve as a hydrogen bond acceptor via the carbonyl oxygen, while the thioether sulfur could participate in hydrophobic interactions .

Pharmacological Potential:

  • Compared to the pyrimido-benzazepine derivative , the target compound’s lack of halogen substituents might reduce off-target toxicity but could also lower binding affinity.

Q & A

Q. What are the key synthetic steps for preparing 4-[2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoic acid?

Answer: The synthesis involves three critical steps:

Chromeno-pyrimidine core formation : Cyclization of phenolic and pyrimidine precursors under reflux conditions in polar aprotic solvents (e.g., DMF) with catalytic acid .

Sulfanyl group introduction : Thiolation via nucleophilic substitution using thiourea or thiol derivatives, optimized at 60–80°C to avoid side reactions .

Acetamide linkage : Acylation of the benzoic acid moiety with activated esters (e.g., NHS esters) in anhydrous dichloromethane .
Validation : Confirm purity (>95%) via HPLC and structural integrity using 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) .

Q. How to confirm the structural identity of this compound using spectroscopic methods?

Answer:

  • NMR :
    • 1H^1H-NMR: Aromatic protons (δ 6.8–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfanyl-acetamide protons (δ 3.8–4.2 ppm) .
    • 13C^{13}C-NMR: Carbonyl signals (C=O at ~170 ppm) and chromeno-pyrimidine carbons (120–160 ppm) .
  • IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and S–C (650–700 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak at m/z 483.54 (M+H+^+) .

Q. What are the preliminary biological screening methods for this compound?

Answer:

  • In vitro assays :
    • Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
    • Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenases (COX-1/2) .
  • Solubility : Use DMSO stocks (≤0.1% final concentration) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How to address low yield in the cyclization step during synthesis?

Answer:

  • Optimize reaction conditions :
    • Temperature: Increase to 120°C in a sealed tube to enhance reaction kinetics .
    • Catalysts: Add Pd(OAc)2_2 (0.5–1 mol%) to promote cyclization efficiency .
  • Purification : Use column chromatography (silica gel, hexane/acetone gradient) to isolate the chromeno-pyrimidine core .
  • Mechanistic insight : Monitor intermediates via LC-MS to identify bottlenecks (e.g., incomplete deprotection) .

Q. How to resolve contradictory bioactivity data across studies (e.g., COX-2 inhibition vs. no effect)?

Answer:

  • Assay standardization :
    • Use recombinant COX-2 isoforms to eliminate variability in enzyme sources .
    • Validate with positive controls (e.g., celecoxib) and replicate in triplicate .
  • Structural analogs : Compare activity of derivatives (e.g., 3-methylphenyl vs. 4-fluorophenyl substitutions) to identify SAR trends .
  • Molecular docking : Model interactions with COX-2’s active site (PDB: 3LN1) to predict binding affinity discrepancies .

Q. What strategies improve regioselectivity in sulfanyl group functionalization?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., benzoic acid –COOH) with tert-butyl esters during thiolation .
  • Directed C–H activation : Use Pd-catalyzed conditions with directing groups (e.g., pyridine) to favor sulfanyl addition at the 4-position of the chromeno-pyrimidine .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack at the sulfur atom .

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